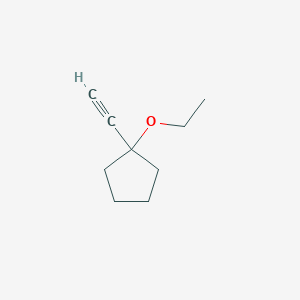

Cyclopentane, 1-ethoxy-1-ethynyl-(9CI)

Description

Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) is a substituted cyclopentane derivative featuring an ethoxy (-OCH₂CH₃) and an ethynyl (-C≡CH) group at the 1-position of the cyclopentane ring. Substituted cyclopentanes are critical in pharmaceuticals, agrochemicals, and materials science due to their conformational flexibility and reactivity .

Properties

CAS No. |

147298-23-5 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

1-ethoxy-1-ethynylcyclopentane |

InChI |

InChI=1S/C9H14O/c1-3-9(10-4-2)7-5-6-8-9/h1H,4-8H2,2H3 |

InChI Key |

RVEFIHNAJMLGKK-UHFFFAOYSA-N |

SMILES |

CCOC1(CCCC1)C#C |

Canonical SMILES |

CCOC1(CCCC1)C#C |

Synonyms |

Cyclopentane, 1-ethoxy-1-ethynyl- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 mechanism . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride. For this specific compound, the synthesis would involve the reaction of cyclopentanol with ethynyl bromide in the presence of a strong base.

Industrial Production Methods: Industrial production of ethers like 1-ethynylcyclopentylethyl ether often involves catalytic processes. For example, the gas-phase catalytic reaction using strong acid ion exchange resins can be employed . This method is advantageous due to its efficiency and the ability to produce high yields of the desired ether.

Chemical Reactions Analysis

Types of Reactions: Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) undergoes several types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The ether linkage can be cleaved under acidic conditions to form alcohols and alkyl halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

Substitution: Strong acids like hydrobromic acid or hydroiodic acid are used for cleavage reactions.

Major Products:

Oxidation: Oxidized derivatives of the ethynyl group.

Reduction: Ethyl-substituted cyclopentyl ethers.

Substitution: Alcohols and alkyl halides.

Scientific Research Applications

Organic Chemistry

Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) serves as a solvent and intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Pharmaceutical Development

This compound is being investigated for its potential use in drug delivery systems due to its ether linkage, which can enhance the solubility and bioavailability of pharmaceutical compounds. Studies have shown that compounds with ether functionalities can improve the pharmacokinetic properties of drugs.

Industrial Applications

In the industrial sector, cyclopentane, 1-ethoxy-1-ethynyl-(9CI) is utilized as a solvent in processes such as:

- Polymerization: It acts as a medium for polymer synthesis.

- Fine Organic Synthesis: Employed in the production of specialty chemicals.

Case Study 1: Drug Delivery Systems

Research has demonstrated that cyclopentane derivatives can be effective in enhancing drug solubility. A study published in a peer-reviewed journal highlighted the use of cyclopentane, 1-ethoxy-1-ethynyl-(9CI) as a carrier for hydrophobic drugs, significantly improving their bioavailability.

Case Study 2: Polymerization Processes

In industrial applications, cyclopentane, 1-ethoxy-1-ethynyl-(9CI) has been successfully used as a solvent for polymerization reactions. A case study showed that using this compound resulted in higher yields and improved purity of the final polymer products.

Mechanism of Action

The mechanism of action of 1-ethynylcyclopentylethyl ether involves its interaction with molecular targets through its ethynyl and ether functional groups. The ethynyl group can participate in nucleophilic addition reactions, while the ether linkage can undergo cleavage under acidic conditions . These interactions can affect various molecular pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Structural Analogues with Ethynyl or Alkoxy Substituents

a) Cyclopentane, 1-(1-butynyl)-2-ethenyl-, (1R,2R)- (9CI) (CAS: 223127-46-6)

- Molecular Formula : C₁₁H₁₆

- Substituents : 1-butynyl (-C≡C-CH₂CH₃) and ethenyl (-CH=CH₂) groups.

- Key Differences: The ethynyl group in the target compound is shorter (C≡CH vs. The presence of an ethoxy group instead of ethenyl may enhance polarity and boiling point .

b) Cyclopentane, 1-methoxy-2-methyl-3-(1-methylethenyl)- (9CI) (CAS: 824391-11-9)

- Molecular Formula : C₁₀H₁₈O

- Substituents : Methoxy (-OCH₃), methyl, and methylethenyl groups.

- Key Differences : The ethoxy group in the target compound has a longer alkyl chain, likely increasing lipophilicity and boiling point compared to methoxy derivatives. The ethynyl group introduces sp-hybridized carbon, enhancing reactivity in click chemistry or polymerization .

c) Bicyclo[2.2.2]octane, 1-ethynyl- (9CI) (CAS: 96454-73-8)

- Molecular Formula : C₁₀H₁₄

- Structure : Ethynyl group on a bicyclic framework.

- Key Differences: The bicyclic system confers rigidity, whereas the monocyclic target compound offers greater conformational flexibility. Ethynyl groups in both compounds enable cross-coupling reactions, but the bicyclic derivative may exhibit higher thermal stability .

Physical and Thermodynamic Properties

While direct data for Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) are unavailable, inferences can be drawn from analogs:

- Boiling Point : Cyclopentane derivatives with ethoxy groups (e.g., 3-ethyl-1,1-bis(methoxymethyl)-4-methylcyclopentane) exhibit boiling points around 214°C , suggesting the target compound may exceed 200°C due to increased molecular weight and polarity.

- Density : Substituted cyclopentanes typically range between 0.86–0.92 g/cm³ , influenced by substituent bulk and electronegativity.

- Flammability : Like cyclopentane itself, the target compound is likely highly flammable due to hydrocarbon backbone .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethoxy-1-ethynylcyclopentane, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves alkynylation and ethoxylation steps. Ethynyl groups can be introduced via Sonogashira coupling, using palladium catalysts and copper iodide in an amine base (e.g., triethylamine). Ethoxy groups may be added via nucleophilic substitution or Williamson ether synthesis. Reaction efficiency depends on solvent choice (e.g., THF or DMF), temperature control (40–80°C), and catalyst loading (0.5–2 mol%). Purity is enhanced by column chromatography or distillation .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid byproducts like over-alkylated derivatives.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 1-ethoxy-1-ethynylcyclopentane?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the ethoxy (-OCHCH) and ethynyl (-C≡CH) groups. Ethynyl protons appear as a singlet near δ 2.5–3.0 ppm.

- IR : Peaks at ~3300 cm (C≡C-H stretch) and ~1100 cm (C-O-C ether stretch) validate functional groups.

- GC-MS : Retention time and molecular ion peak (m/z 152 for CHO) confirm purity and molecular weight .

- Validation : Compare spectral data with computational predictions (e.g., DFT) to resolve ambiguities.

Q. What safety protocols are critical when handling 1-ethoxy-1-ethynylcyclopentane in laboratory settings?

- Methodological Answer :

- PPE : Use flame-resistant lab coats, nitrile gloves, and safety goggles. Avoid static electricity with grounded equipment.

- Ventilation : Conduct reactions in fume hoods due to potential volatility and flammability (similar to cyclopentane derivatives).

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent spreading .

- Emergency Measures : Equip labs with Class B fire extinguishers and ensure access to emergency showers.

Advanced Research Questions

Q. How can equations of state (EoS) be applied to model the thermodynamic properties of 1-ethoxy-1-ethynylcyclopentane in fluid dynamics studies?

- Methodological Answer : Use the Peng-Robinson or Soave-Redlich-Kwong EoS to predict vapor-liquid equilibria and critical properties (T, P). Input parameters (e.g., acentric factor, ω) can be derived from group contribution methods or experimental data. Validate models against NIST ThermoData Engine or DIPPR 801 databases .

- Data Integration : Cross-reference with quantum mechanical calculations (e.g., COSMO-RS) to account for polar interactions from the ethoxy group.

Q. What computational strategies are effective for analyzing the electronic structure and reactivity of 1-ethoxy-1-ethynylcyclopentane?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-31G(d) level to study bond angles and charge distribution.

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Ethynyl groups often lower LUMO energy, enhancing reactivity toward electrophiles.

- MD Simulations : Assess solvation effects in polar solvents (e.g., ethanol) using AMBER or GROMACS .

- Validation : Compare computed IR/Raman spectra with experimental data to refine force fields.

Q. How should researchers resolve discrepancies in reported physicochemical data (e.g., vapor pressure, solubility) for cyclopentane derivatives?

- Methodological Answer :

- Source Evaluation : Prioritize peer-reviewed datasets (e.g., NIST, DIPPR) over proprietary sources. For example, cyclopentane’s vapor pressure varies by ≤5% between these databases .

- Experimental Replication : Use static or dynamic methods (e.g., ebulliometry) to measure vapor pressure under controlled humidity.

- Statistical Analysis : Apply ANOVA or t-tests to identify outliers in solubility studies, considering solvent purity and temperature gradients .

- Documentation : Report measurement conditions (e.g., purity grade, calibration standards) to enable cross-study comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.